

charge transfer efficiency of ZnS composites vs individual components

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Compound Focus: Zinc Sulfide

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Performance Comparison of ZnS Composites vs. Individual Components

The table below summarizes quantitative data from recent studies, showing how compositing ZnS with other materials improves key performance metrics over pure ZnS.

Composite Material	Application	Key Performance Metric	Performance of Composite	Performance of Individual Components	Reference
N-doped CDs@CdS@ZnS	Photocatalytic H ₂ Production (Seawater)	Hydrogen Production Performance	Highly improved performance	Lower performance of CdS or ZnS alone [1]	
ZnS@ZnO	Photocatalytic H ₂ Generation	Hydrogen Generation Rate	18.81 mmol h ⁻¹ g ⁻¹	Lower for pristine ZnO or ZnS [2]	
ZnS/CdS Nanocrystal Assemblies	Photocatalytic H ₂ Generation (Visible Light)	Mass Activity / Apparent	~29 mmol g ⁻¹ h ⁻¹ / AQY of	—	[3]

Composite Material	Application	Key Performance Metric	Performance of Composite	Performance of Individual Components	Reference
		Quantum Yield (AQY)	60% at 420 nm		
ZnS-5MEA (Monoethanolamine)	Photocatalytic H ₂ Production	Hydrogen Evolution Rate	~7900 μmol g _{aat} ⁻¹ h ⁻¹	—	[4]
ZnS-CoS Nanoparticles	Supercapacitor Electrode	Specific Capacitance / Energy Density / Power Density	1156 F g ⁻¹ / 194 Wh kg ⁻¹ / 7260 W kg ⁻¹	Lower for pure ZnS or CoS due to agglomeration [5]	
Porous ZnS	Photocatalytic Dye Degradation	Methylene Blue Removal Efficiency	88%	ZnO: 43% / ZnS-ZnO composite: 55% [6]	

Experimental Protocols for Key Studies

To ensure the reliability and reproducibility of the data, here is a detailed look at the experimental methodologies used in the cited research.

Synthesis of N-doped CDs@CdS@ZnS Composite [1]

- **Synthesis of N-doped Carbon Dots (CDs):** N-doped CDs were synthesized using a **microwave-assisted hydrothermal method**. Citric acid and urea (in a 3:1 weight ratio) were heated at 180°C for 30 minutes.
- **Formation of Composite:** The N-doped CDs@CdS nanocomposite was formed by growing CdS on the N-doped CDs. This composite was then incorporated with ZnS by adding a controlled amount of the N-doped CDs@CdS to a ZnS precursor solution, followed by heating.

Synthesis of ZnS@ZnO Heterojunctions [2]

- **One-Step Hydrothermal Method:** ZnS@ZnO core-shell heterostructures were fabricated in a single step. Zinc acetate dihydrate and thiourea (in a 1:1 molar ratio) were dissolved in distilled water.
- **Reaction Process:** The solution was transferred to an autoclave and reacted at **200°C for several hours**. The product was collected, washed, and dried.

DLS-based Optimization of ZnS–CoS Nanoparticles [5]

- **Co-precipitation Method:** Solutions of zinc acetate and cobalt acetate were mixed with a solution of polyvinyl alcohol (PVA) as a stabilizer.
- **Reaction and Optimization:** A sodium sulfide solution was quickly added to the mixture under constant stirring at 40°C. The nanoparticles were optimized by adjusting parameters like temperature, pH, and reagent addition rate, with particle size and stability monitored using **Dynamic Light Scattering (DLS)**.

Synthesis of Mesoporous ZnS/CdS Nanocomposites [3]

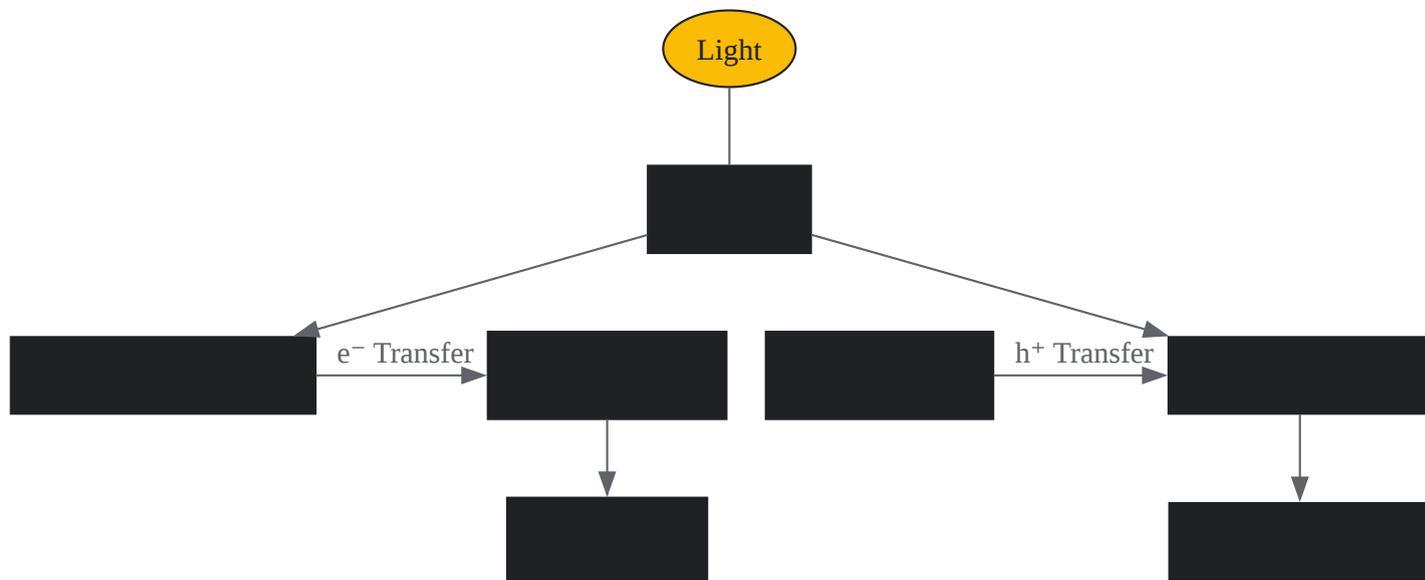
- **Polymer-Templated Self-Assembly:** Small-sized CdS and ZnS nanocrystals were first synthesized and capped with 3-mercaptopropionic acid (3-MPA).
- **Formation of Mesoporous Assemblies:** The capped nanocrystals were mixed with an amphiphilic block copolymer (Brij-58) as a template. **Hydrogen peroxide (H₂O₂)** was added to initiate slow oxidative coupling, leading to gelation and the formation of a 3D open-pore structure with a high surface area.

Mechanisms for Enhanced Charge Transfer

The superior performance of ZnS composites stems from engineered structures that effectively promote the separation of photogenerated electrons and holes.

Charge Transfer Mechanism in ZnS Composites

The following diagram illustrates the general charge transfer mechanism in a typical type-II heterojunction, such as ZnS/CdS or ZnS/ZnO.



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This mechanism is supported by several studies:

- In **ZnS/CdS heterojunctions**, a **quasi-type-II band alignment** facilitates the spatial separation of electrons and holes across the interface, significantly boosting photocatalytic hydrogen production under visible light [3].
- For **ZnS@ZnO core-shell structures**, a **Z-scheme charge transfer mechanism** is often proposed. This mechanism allows for the recombination of useless charges at the interface, leaving electrons with strong reducing ability in ZnS and holes with strong oxidizing ability in ZnO, thereby maximizing redox efficiency [2].
- Incorporating carbon-based materials like **reduced graphene oxide (rGO)** with ZnS nanowires enhances electrical conductivity and provides a high surface area, which improves electrocatalytic activity in sensor applications [7].

Key Factors and Further Research

When evaluating these materials, consider that performance is influenced by **specific surface area** [6], **particle size and stability** [5], and **doping with non-metal elements** (e.g., Nitrogen, Carbon) to narrow the bandgap and enhance visible light absorption [8].

The data presented is extracted from specific research articles, and experimental conditions can vary significantly. For complete experimental details, I recommend consulting the original sources via the provided citations.

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